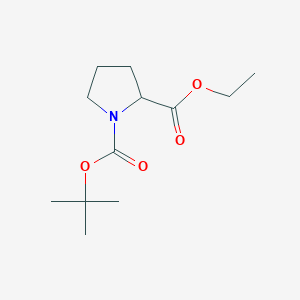

Boc-DL-Proline ethyl ester

説明

準備方法

The synthesis of Boc-DL-Proline ethyl ester involves several steps. One common method includes the reaction of Boc-protected amino acids with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure high yields and purity . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently.

化学反応の分析

Boc-DL-Proline ethyl ester undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with oxalyl chloride in methanol.

Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Common reagents used in these reactions include oxalyl chloride, methanol, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Drug Synthesis

Boc-DL-Proline ethyl ester is widely used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of antihypertensive drugs such as captopril and enalapril, which are derived from proline derivatives . The compound's stability and reactivity make it suitable for complex synthetic pathways.

Peptide Chemistry

In peptide synthesis, this compound is utilized for the protection of amino groups during the formation of peptide bonds. This protection is vital to prevent unwanted side reactions that can compromise yield and purity . The compound's ability to facilitate the formation of peptides has made it a staple in biochemical research.

Enantioselective Reactions

The compound is instrumental in enantioselective synthesis, aiding in the production of chiral compounds. Its use in asymmetric synthesis allows chemists to achieve high enantiomeric excesses, which are crucial for the development of biologically active molecules . Studies have shown that Boc-protected prolines can enhance diastereoselectivity in alkylation reactions, further demonstrating their utility in synthesizing complex structures .

Synthesis of Quaternary Proline Analogues

A study highlighted the stereoselective synthesis of quaternary proline analogues using this compound as a starting material. The research demonstrated that varying the protecting groups could significantly influence the diastereoselectivity of alkylation reactions, leading to the successful synthesis of biologically relevant compounds such as alkaloids .

Interrupted Curtius Rearrangements

Another study investigated interrupted Curtius rearrangements involving Boc-DL-Proline derivatives. This method provided a pathway to synthesize new products with potential therapeutic applications, showcasing the compound's versatility beyond traditional peptide synthesis .

Data Tables

作用機序

The mechanism of action of Boc-DL-Proline ethyl ester involves its role as a protecting group for amino acids. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester group can be selectively removed under specific conditions, allowing for the synthesis of desired products .

類似化合物との比較

Boc-DL-Proline ethyl ester is unique due to its dual protection of amino and carboxyl groups. Similar compounds include:

Boc-L-Proline: A similar compound with a single Boc-protected amino group.

Fmoc-DL-Proline: Another protecting group used in peptide synthesis.

Cbz-DL-Proline: A compound with a different protecting group, offering alternative reactivity.

These compounds differ in their protecting groups and reactivity, making this compound a versatile choice for specific synthetic applications .

生物活性

Boc-DL-Proline ethyl ester, a derivative of proline, is recognized for its significant role in organic synthesis, particularly as a chiral auxiliary in asymmetric reactions. This article delves into its biological activity, highlighting its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 243.30 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group that enhances its stability and solubility, making it an important compound in peptide synthesis and pharmaceutical applications .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Density | 1.101 g/cm³ |

| Boiling Point | 305.59 °C at 760 mmHg |

| Flash Point | 138.62 °C |

Biological Activity

Chiral Auxiliary in Asymmetric Synthesis

this compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, where it enhances enantioselectivity in various reactions. Proline derivatives are known to act as organocatalysts, facilitating reactions with improved yields and selectivity.

Enzymatic Interactions

Research indicates that this compound can mimic natural substrates for enzymes that process proline-containing molecules. This characteristic allows researchers to explore enzyme mechanisms and develop new inhibitors or activators, which could lead to advancements in drug design .

Therapeutic Potential

Compounds derived from proline, including this compound, have been investigated for their potential therapeutic effects. Studies suggest they may exhibit anti-inflammatory and neuroprotective properties, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

-

Synthesis of Polysubstituted Pyrans

A study demonstrated that L-proline acts as an effective catalyst in the synthesis of polysubstituted pyrans from aromatic aldehydes and malononitrile. The reaction yielded products with significant enantioselectivity, showcasing the utility of proline derivatives in complex organic transformations . -

Impact on Enzyme Activity

Research on the interaction between this compound and digestive enzymes revealed its ability to influence enzyme activity significantly. For example, studies indicated that proline derivatives could inhibit α-amylase activity, suggesting potential applications in managing diabetes through dietary interventions . -

Stability and Reactivity Studies

Investigations into the stability of this compound under varying pH conditions have provided insights into its reactivity profiles. Such studies are crucial for optimizing reaction conditions in synthetic applications and understanding the compound's behavior in biological systems .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other amino acid derivatives, each exhibiting unique features:

| Compound | Structure Type | Unique Features |

|---|---|---|

| N-Boc-DL-Proline | Amino Acid Derivative | Commonly used as a chiral auxiliary |

| N-Boc-L-Proline | Enantiomer | Different catalytic properties due to chirality |

| N-Boc-DL-Valine | Amino Acid Derivative | Similar applications with different reactivity profiles |

| N-Boc-DL-Alanine | Amino Acid Derivative | Smaller side chain affecting steric hindrance |

This compound is unique due to its specific combination of the Boc protecting group and the ethyl ester functionality, which enhances both solubility and stability compared to other derivatives .

特性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCLKOLOJLBQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479968 | |

| Record name | Boc-DL-Proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125347-83-3 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125347-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-DL-Proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。